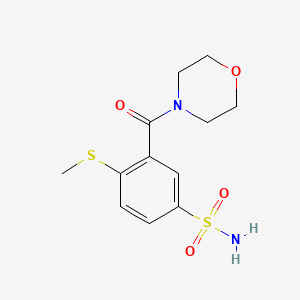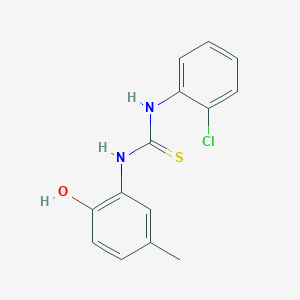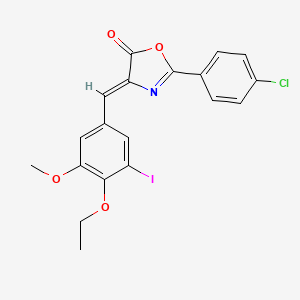![molecular formula C17H17ClF3N3O3S B4620520 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4620520.png)
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is a useful research compound. Its molecular formula is C17H17ClF3N3O3S and its molecular weight is 435.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0631248 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
One application of N1-[2-chloro-5-(trifluoromethyl)phenyl]-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide and related compounds is in the development of fluorescent molecular probes. Diwu et al. (1997) explored the synthesis of fluorescent solvatochromic dyes with a “push-pull” electron transfer system, exhibiting strong solvent-dependent fluorescence. These compounds can be used as ultra-sensitive fluorescent molecular probes to study biological events and processes, owing to their fluorescence-environment dependence, long emission wavelengths, and high fluorescence quantum yields (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Reactions of Organosulfur Compounds
Research by Cremlyn and Nunes (1987) on the reactions of N-phenylmaltimide with chlorosulfonic acid, yielding various sulfonamides, suggests the potential for this chemical in organosulfur compound synthesis. Such reactions can be relevant in the synthesis of complex organosulfur compounds (Cremlyn & Nunes, 1987).
Oxidation of Organosulfonamides
The study by Rozentsveig et al. (2001) on the oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides to produce various acetamides underlines the importance of such chemical structures in oxidative reactions. This can have implications in organic synthesis and the creation of novel compounds (Rozentsveig, Rozentsveig, Levkovskaya, & Mirskova, 2001).
Homocoupling Reactions of Organosilanes
Ikegashira et al. (1997) demonstrated that compounds like dimethyl sulfoxide can facilitate homocoupling reactions of organosilanes, pointing towards its utility in creating complex organic structures (Ikegashira, Nishihara, Hirabayashi, Mori, & Hiyama, 1997).
Fluorescent Detection in Biological Research
The use of dansyl-chloride, which contains a similar dimethylamino sulfonyl group, for the detection of amino acids and serotonin in nervous tissue as studied by Leonard and Osborne (1975), highlights the relevance of these compounds in biological research for detecting and analyzing biological substances (Leonard & Osborne, 1975).
Synthesis of Fluorinated Polymers
Wang et al. (2014) explored the synthesis of fluorinated poly(ether sulfone imide)s using aromatic diamine monomers with pendant trifluoromethyl groups, indicating the potential of N1-[2-chloro-5-(trifluoromethyl)phenyl]-N2-[(dimethylamino)sulfonyl]-N2-phenylglycinamide in polymer chemistry (Wang, Wentao, Yunyun, Xiaoyan, Li, & Qiang, 2014).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O3S/c1-23(2)28(26,27)24(13-6-4-3-5-7-13)11-16(25)22-15-10-12(17(19,20)21)8-9-14(15)18/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAABTACMYZZNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-chlorophenyl)-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4620447.png)
![6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4620455.png)
![N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4620462.png)

![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4620467.png)

![{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4620491.png)
![2-({4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B4620493.png)
![2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4620498.png)
![methyl 3-{[(4-ethoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B4620513.png)
![dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate](/img/structure/B4620534.png)
![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)

